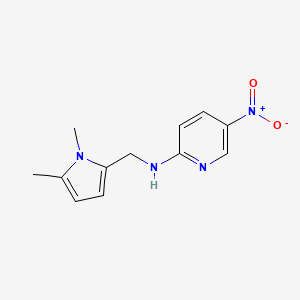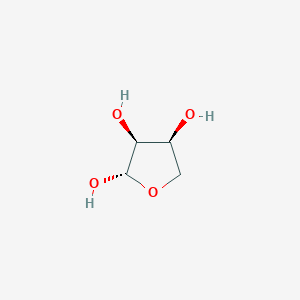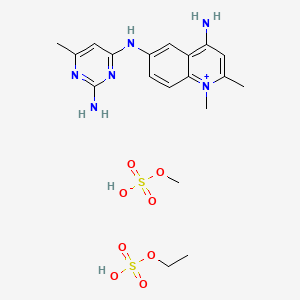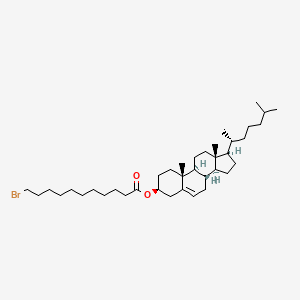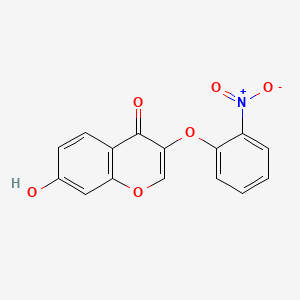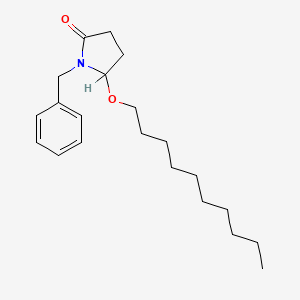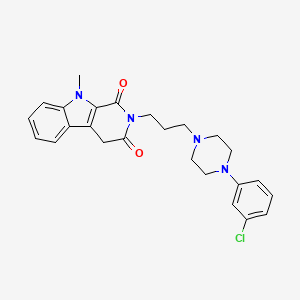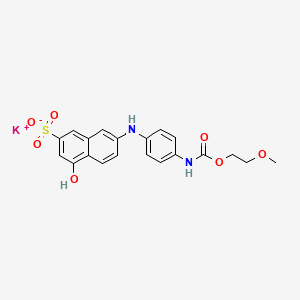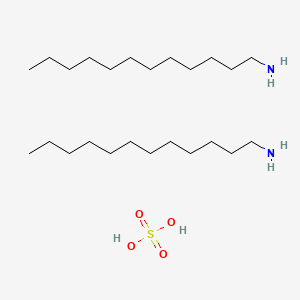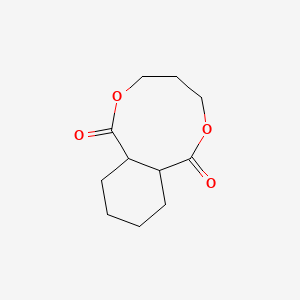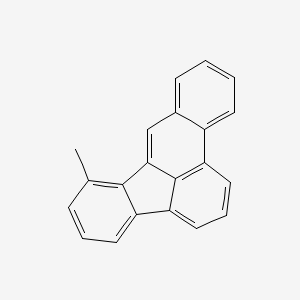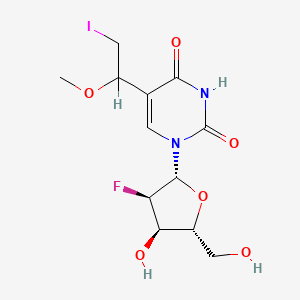
5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is characterized by the presence of a methoxy group, an iodine atom, and a fluorine atom. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves the regiospecific reaction of 5-vinyl-2’-deoxyuridine with iodine monochloride and an alcohol. The reaction conditions are carefully controlled to ensure the correct substitution pattern on the uridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the iodine atom can participate in redox reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
科学的研究の応用
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has been studied for its potential to inhibit herpes simplex virus replication.
Cancer Research: As a nucleoside analog, it can be incorporated into DNA, potentially disrupting cancer cell proliferation.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
作用機序
The compound exerts its effects primarily through incorporation into viral or cellular DNA. This incorporation can lead to chain termination or mutations, disrupting the replication process. The methoxy and fluorine groups enhance the compound’s stability and binding affinity to the target enzymes and DNA.
類似化合物との比較
Similar Compounds
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxyuridine
- 5-(1-Methoxy-2-iodoethyl)uridine
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxycytidine
Uniqueness
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and stability compared to its analogs. This fluorine substitution can enhance the compound’s antiviral properties and reduce its susceptibility to enzymatic degradation .
特性
CAS番号 |
123881-95-8 |
|---|---|
分子式 |
C12H16FIN2O6 |
分子量 |
430.17 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16FIN2O6/c1-21-6(2-14)5-3-16(12(20)15-10(5)19)11-8(13)9(18)7(4-17)22-11/h3,6-9,11,17-18H,2,4H2,1H3,(H,15,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChIキー |
KADYVQWJOLNYEE-NFSOJESZSA-N |
異性体SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
正規SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


